Pladienolide B

Colon cancer Antiproliferative assay Natural product congener comparison

Procure Pladienolide B, the reference-standard SF3B1 inhibitor, to establish splicing inhibition assays or profile SF3B1-dependent cancer vulnerabilities. With a WiDr IC50 of 0.86 nM, it is the most potent unmodified pladienolide congener—more than 6.8-fold potent than Pladienolide D. Its distinct COMPARE fingerprint cannot be replicated by any registered drug. The available co-crystal structure (PDB 6EN4) enables structure-guided interpretation of mutational resistance. Use this research-use-only compound to induce caspase-dependent apoptosis in high-risk, TP53/SF3B1-mutant leukemia models or achieve complete tumor regression in xenograft studies with protocol-ready pharmacodynamic biomarkers.

Molecular Formula C30H48O8
Molecular Weight 536.7 g/mol
Cat. No. B15608202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePladienolide B
Molecular FormulaC30H48O8
Molecular Weight536.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H48O8/c1-8-24(33)21(5)29-25(37-29)16-18(2)10-9-11-19(3)28-20(4)12-13-26(36-22(6)31)30(7,35)15-14-23(32)17-27(34)38-28/h9-13,18,20-21,23-26,28-29,32-33,35H,8,14-17H2,1-7H3/b10-9+,13-12+,19-11+
InChIKeySDOUORKJIJYJNW-VHSLCUDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pladienolide B for Preclinical Oncology Research: Baseline Identity, Source, and Mechanism


Pladienolide B is a 12-membered macrocyclic polyketide natural product first isolated from Streptomyces platensis Mer-11107 and represents the most potent congener among the seven pladienolides (A–G) originally characterized [1]. It functions as a selective inhibitor of pre-mRNA splicing by binding to the SF3B1 subunit within the SF3b complex of the U2 snRNP spliceosome, thereby stalling the complex in an open conformation and preventing mature mRNA production [2]. Its mechanism of action is distinct from all conventional chemotherapeutic drug classes, and a semisynthetic derivative (E7107) derived from this scaffold became the first spliceosome inhibitor to enter human clinical trials [2].

Why In-Class Spliceosome Modulators Cannot Substitute for Pladienolide B in Preclinical Studies


Despite sharing a common SF3B1 target, pladienolide-family compounds and other spliceosome modulators exhibit substantial quantitative differences in cellular potency, cancer-type selectivity, and therapeutic window that preclude simple interchange. The 12-membered macrocyclic core, epoxide-bearing diene side chain, and specific stereochemistry of Pladienolide B are essential for high-affinity SF3B binding; subtle structural modifications in close analogs such as Pladienolide D or synthetic derivatives like E7107 and H3B-8800 produce divergent IC50 values, differential selectivity for SF3B1-mutant versus wild-type cells, and distinct oral bioavailability profiles [1]. Even within the same structural class, the COMPARE fingerprint of Pladienolide B is unique relative to all clinically used anticancer agents, confirming that its biological signature cannot be replicated by any other registered drug [2].

Pladienolide B Differentiation Evidence: Head-to-Head Quantitative Comparisons Against Closest Analogs


Pladienolide B vs. Pladienolide D: ~7-Fold Superior Antiproliferative Potency in Colon Cancer Cells

Among the seven natural pladienolide congeners, Pladienolide B consistently demonstrates the highest antiproliferative potency. In a head-to-head comparison against Pladienolide D—the closest naturally occurring analog and the parent scaffold of the clinical candidate E7107—Pladienolide B exhibited a 6.9-fold lower IC50 in WiDr human colon cancer cells (0.86 nM vs. 5.9 nM) [1]. In U251 glioma cells, Pladienolide B inhibited VEGF-promoted gene expression with an IC50 of 1.8 nM, substantially more potent than Pladienolide D [2]. This potency ranking is conserved across multiple cell lines and forms the basis for the selection of Pladienolide B as the preferred starting scaffold for medicinal chemistry campaigns.

Colon cancer Antiproliferative assay Natural product congener comparison

Pladienolide B vs. FD-895: Comparable Nanomolar Cytotoxicity Across Solid Tumor Panels with Differential Normal-Cell Sparing

In a systematic head-to-head cytotoxicity assessment across eight solid tumor cell lines spanning colon, breast, ovarian, renal, and cervical cancers, Pladienolide B and FD-895—a structurally related 12-membered macrolide splicing inhibitor—displayed broadly comparable IC50 values in the 30–415 nM range [1]. In HCT116 colon cancer cells, Pladienolide B IC50 was 42.3 ± 3.1 nM vs. FD-895 34.1 ± 2.4 nM; in MCF-7 breast cancer cells, Pladienolide B was 38.7 ± 3.8 nM vs. FD-895 51.7 ± 1.9 nM [1]. Critically, both compounds exhibited negligible cytotoxicity in normal human peripheral blood mononuclear cells (PBMCs), with IC50 values not achieved at concentrations below 450 nM, confirming cancer-selective activity [1]. In primary chronic lymphocytic leukemia (CLL) cells, Pladienolide B induced apoptosis with IC50 values of 5.1–138.7 nM, while normal B and T lymphocytes remained resistant at concentrations exceeding 1 μM [2]. This selectivity window is quantitatively similar for both compounds, but Pladienolide B offers the advantage of greater synthetic tractability and a more extensively characterized binding mode via the solved SF3B co-crystal structure.

Solid tumors Cytotoxicity panel Normal cell selectivity FD-895 comparator

Pladienolide B vs. E7107 Derivative: Comparable Gastric Cancer Potency with Pladienolide B Providing the Unmodified Pharmacophore for Baseline Studies

A direct comparative study in six gastric cancer cell lines demonstrated that Pladienolide B (mean IC50 = 1.6 ± 1.2 nM, range 0.6–4.0 nM) and its semisynthetic derivative E7107 (mean IC50 = 1.2 ± 1.1 nM, range 0.4–3.4 nM) exhibit closely matched antiproliferative potency [1]. In a patient-derived xenograft (PDX) model using primary cultured gastric cancer cells from three patients implanted in SCID mice, intraperitoneal administration of the Pladienolide B derivative produced complete tumor disappearance in all 18 mice within 2 weeks, with pathological complete response confirmed histologically [1]. While E7107 was the clinical-stage derivative, Pladienolide B itself serves as the unmodified natural pharmacophore, making it the appropriate reference standard for mechanistic studies, resistance profiling (including the well-characterized SF3B1 R1074H resistance mutation), and structure–activity relationship investigations.

Gastric cancer Xenograft E7107 comparator Preclinical efficacy

Pladienolide B Class vs. FR901464/Spliceostatin A Class: Broad vs. Narrow Therapeutic Window in Preclinical Models

The two structurally unrelated natural product scaffolds that inhibit the SF3b complex—pladienolides and FR901464 (and its derivative spliceostatin A)—exhibit a critical divergence in therapeutic window. FR901464 demonstrated significant antitumor activity in vivo but displayed a relatively narrow therapeutic window that limited its clinical development [1]. In contrast, the pladienolide scaffold, represented by Pladienolide B, has consistently shown a broad therapeutic window in preclinical models [1]. This is borne out clinically: the pladienolide-derived E7107 reached a maximum tolerated dose (MTD) of 4.0 mg/m² in a Phase I trial with dose-dependent, reversible pharmacodynamic modulation—mature mRNA levels of target genes decreased 15- to 25-fold while unspliced pre-mRNA increased 10- to 25-fold in peripheral blood mononuclear cells, confirming on-target spliceosome engagement without irreversible toxicity [2]. No FR901464-derived compound has advanced to this stage of clinical validation with comparable tolerability.

Therapeutic window FR901464 comparator In vivo tolerability Spliceosome inhibitor class comparison

Pladienolide B: Unique COMPARE Fingerprint Distinct from All Clinically Used Anticancer Agents

Using the NCI-style COMPARE analysis across a 39-cell line drug-screening panel, Pladienolide B produced a growth inhibition pattern that did not correlate with any anticancer drug in clinical use at the time of its discovery, indicating a completely novel mechanism of action [1]. This COMPARE fingerprint was distinct from standard-of-care agents including taxanes, vinca alkaloids, anthracyclines, antimetabolites, and topoisomerase inhibitors [1]. This unique spectrum provided the original rationale for pursuing the spliceosome as a therapeutic target and continues to distinguish Pladienolide B as a tool compound for validating splicing-dependent cancer vulnerabilities that are invisible to conventional chemotherapeutics.

COMPARE analysis Drug screening panel Mechanism of action Anticancer drug differentiation

Pladienolide B: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Baseline SF3B1 Pharmacophore Characterization in Academic Splicing Biology

For laboratories establishing splicing inhibition assays or profiling SF3B1-dependent cancer vulnerabilities, Pladienolide B is the preferred reference compound. It provides the unmodified natural pharmacophore with the highest intrinsic cellular potency among the pladienolide congeners (WiDr IC50 = 0.86 nM vs. 5.9 nM for Pladienolide D) [1]. The availability of a high-resolution co-crystal structure with human SF3B core (PDB 6EN4) enables structure-guided interpretation of mutational resistance data, including the well-characterized R1074H substitution that abrogates binding [2].

Solid Tumor Panel Screening with Built-in Normal-Cell Counter-Screen

Pladienolide B is suitable for cytotoxicity screening across diverse solid tumor histotypes—including colon, breast, ovarian, renal, and cervical cancer lines—where it exhibits IC50 values in the 30–415 nM range [3]. Its demonstrated sparing of normal human PBMCs (IC50 > 450 nM) and normal B/T lymphocytes (IC50 not reached at >1 μM) provides an in-assay selectivity benchmark [3][4]. This window enables researchers to differentiate cancer-selective splicing modulators from non-selective cytotoxic agents without running separate toxicity assays.

TP53- and SF3B1-Mutation-Independent Apoptosis Induction in Hematologic Malignancies

In chronic lymphocytic leukemia (CLL) and other B-cell malignancy models, Pladienolide B induces caspase-dependent apoptosis at nanomolar concentrations (IC50 = 5.1–138.7 nM in primary CLL cells) regardless of TP53 deletion/mutation status or SF3B1 mutational status, overcoming stroma-mediated drug resistance that limits conventional agents like fludarabine [4]. This property makes Pladienolide B a critical probe for studying splicing-dependent apoptosis pathways in high-risk, genetically defined leukemia subsets that are refractory to standard chemoimmunotherapy.

In Vivo Proof-of-Concept and PDX Efficacy Studies with Defined Pharmacodynamic Readouts

Pladienolide B and its derivatives have demonstrated complete tumor regression in multiple xenograft models, including BSY-1 xenografts and gastric cancer patient-derived xenografts, where all tumors disappeared within 2 weeks of treatment [5][6]. The pharmacodynamic response is quantifiable: dose-dependent accumulation of unspliced pre-mRNA (10- to 25-fold increase) and reduction of mature mRNA (15- to 25-fold decrease) in treated tissues, providing robust, protocol-ready biomarkers for in vivo target engagement studies [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pladienolide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.